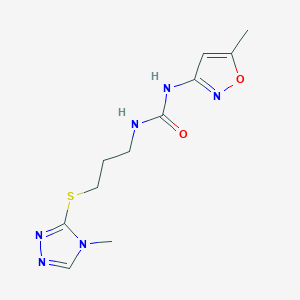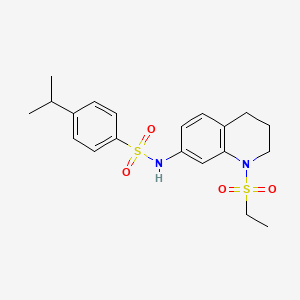
1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the chemical reactions and processes used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the compound’s reactivity with other substances, its stability under various conditions, and any notable chemical transformations it undergoes.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and spectral properties.Scientific Research Applications
Biomonitoring and Environmental Exposure
Studies have focused on biomonitoring and evaluating environmental exposure to compounds with structural similarities to the one , particularly through the analysis of their metabolites in human biological samples. For instance, N-methylmalonamic acid (NMMA), a metabolite of MI and methylchloroisothiazolinone (MCI), has been extensively studied for its presence in human urine samples, providing insights into the exposure levels of these compounds among different populations (Schettgen et al., 2019; Murawski et al., 2020). These studies not only provide a baseline for environmental exposure assessment but also highlight the utility of biomonitoring in understanding the potential health impacts of chemical exposure.
Metabolism and Pharmacokinetics
Research has delved into the metabolism and pharmacokinetics of related biocides, including their metabolic pathways and excretion kinetics in humans. The identification of specific urinary metabolites following exposure to these compounds reveals the body's mechanisms for processing and eliminating these chemicals (Schettgen et al., 2021). Understanding these metabolic pathways is crucial for assessing the safety and environmental impact of new chemical compounds, providing a foundation for the development of safer alternatives.
Health Risk Assessment
The research applications extend to health risk assessment, where the focus is on determining the potential health risks associated with exposure to similar compounds. By analyzing the presence and concentration of these chemicals and their metabolites in human samples, researchers can assess the potential for adverse health effects, such as sensitization and other toxicological outcomes (Assier-Bonnet & Revuz, 1999; Cheng et al., 2014). This line of research is vital for informing regulatory policies and for the development of guidelines to minimize exposure and mitigate health risks.
Safety And Hazards
This involves identifying any potential risks associated with handling or using the compound, including toxicity, flammability, and environmental impact.
Future Directions
This involves speculating on potential future research directions, applications, or improvements to the synthesis of the compound.
properties
IUPAC Name |
1-(5-methyl-1,2-oxazol-3-yl)-3-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O2S/c1-8-6-9(16-19-8)14-10(18)12-4-3-5-20-11-15-13-7-17(11)2/h6-7H,3-5H2,1-2H3,(H2,12,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMFCSIZVIYPFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NCCCSC2=NN=CN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S)-4-Cyclopropylmorpholin-2-yl]methanamine;dihydrochloride](/img/structure/B2420166.png)


![N'-(5-(4-Benzylphenyl)-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL)-N,N-dimethylimidoformamide](/img/structure/B2420172.png)
![3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B2420173.png)
![{[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate](/img/structure/B2420174.png)



![2-tert-Butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B2420181.png)

![N-[3-(acetylamino)phenyl]-2-{[6-(2-thienyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2420184.png)

![N-(2,5-diethoxyphenyl)-3-{3-[4-(4-methylpiperidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2420189.png)